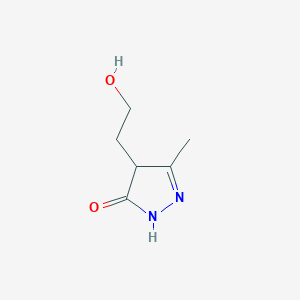

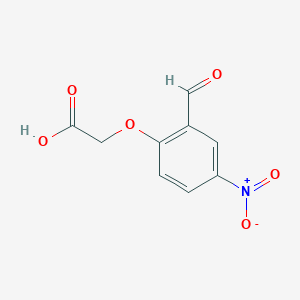

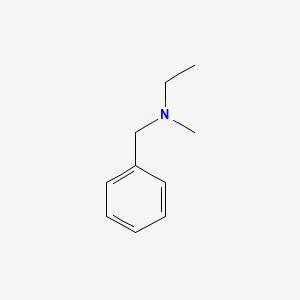

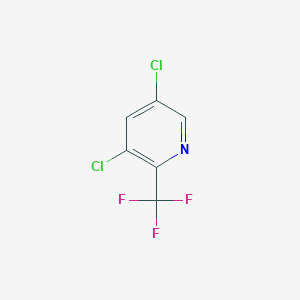

![molecular formula C11H8BrN5 B1331176 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 99867-27-3](/img/structure/B1331176.png)

1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Descripción general

Descripción

The compound 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its presence in various biologically active compounds. These compounds have been studied for their potential as anticancer, antimicrobial, antiparasitic, anti-inflammatory, and antidiabetic agents .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved through various methods. One approach involves the reaction of 5-amino-pyrazole-4-carbonitrile with various hydrazides in an ethanolic sodium ethoxide medium . Another method includes the use of the Sonogashira cross-coupling reaction on diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine compounds, which allows for the introduction of different alkyne-spacer derivatives . Additionally, heteropolyacids have been used as catalysts for the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide and aromatic aldehyde .

Molecular Structure Analysis

The molecular structure and electronic properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored using computational methods such as Hartree Fock and density functional theory. These studies provide insights into the optimized geometrical parameters, molecular electrostatic potentials, and HOMO-LUMO gaps, indicating the chemical reactivity and potential for charge transfer within the molecule .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of chemical reactivity. For instance, the synthesis of a new hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, was achieved through the reaction with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate . The versatility of these compounds in chemical reactions is further demonstrated by their ability to undergo Sonogashira cross-coupling and to act as precursors for various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by the substituents on the phenyl ring and the position of the bromo atom. These properties include strong absorption bands in the 250-500 nm optical window and UV to cyan emission properties, which are relevant for their potential use as optical sensors for albumins . The antimicrobial activities of these compounds have been linked to their physiochemical properties, such as short-range van der Waals forces, dipole moments, and atomic charges, which play a role in their interaction with biomacromolecular targets .

Aplicaciones Científicas De Investigación

1. Biological Activities on Rainbow Trout Alevins

- Application Summary : This compound was used in a study to investigate its effects on rainbow trout alevins, Oncorhynchus mykiss . The study focused on the neurotoxic potentials of the compound on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .

- Methods of Application : The study involved the administration of the compound to the alevins and subsequent monitoring of their behavior, swimming potential, AchE activity, and MDA level .

- Results : The study found that the compound had a dose-dependent effect on MDA concentration, although the increase was statistically insignificant . The study is the first to investigate the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins .

2. Anti-Inflammatory Activities

- Application Summary : Pyrimidines, including “1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine”, have been studied for their anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The study involved the synthesis of pyrimidines and testing their effects on various inflammatory mediators .

- Results : The study found that a large number of pyrimidines exhibit potent anti-inflammatory effects . The structure-activity relationships (SARs) of numerous pyrimidines were also discussed in detail .

3. Antioxidant Activities

- Application Summary : Pyrazolines and their derivatives, including “1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine”, have been studied for their antioxidant activities . They are known to counteract the overexpression of reactive oxygen species (ROS) which are linked to disease development .

- Methods of Application : The study involved the synthesis of pyrazolines and testing their effects on various ROS .

- Results : The study found that a large number of pyrazolines exhibit potent antioxidant effects .

4. Antitumor Activities

- Application Summary : Pyrazolines and their derivatives have been studied for their antitumor activities . They are known to inhibit the growth of tumor cells .

- Methods of Application : The study involved the synthesis of pyrazolines and testing their effects on various tumor cells .

- Results : The study found that a large number of pyrazolines exhibit potent antitumor effects .

5. Antibacterial Activities

- Application Summary : Pyrazolines and their derivatives, including “1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine”, have been studied for their antibacterial activities . They are known to inhibit the growth of various bacterial strains .

- Methods of Application : The study involved the synthesis of pyrazolines and testing their effects on various bacterial strains .

- Results : The study found that a large number of pyrazolines exhibit potent antibacterial effects .

6. Antiviral Activities

- Application Summary : Pyrazolines and their derivatives have been studied for their antiviral activities . They are known to inhibit the replication of various viruses .

- Methods of Application : The study involved the synthesis of pyrazolines and testing their effects on various viruses .

- Results : The study found that a large number of pyrazolines exhibit potent antiviral effects .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN5/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIPBLLYLPAYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.